3-(4-Methyl-3-n-propoxyphenyl)-1-propene

Description

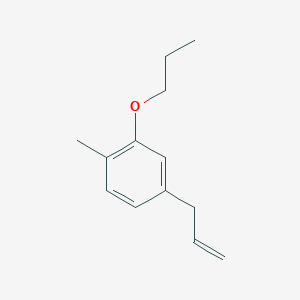

3-(4-Methyl-3-n-propoxyphenyl)-1-propene is an aromatic alkene characterized by a phenyl ring substituted with a methyl group at the para position (C4) and an n-propoxy group at the meta position (C3), attached to a 1-propene chain. The compound’s electron-donating substituents (methyl and n-propoxy) are expected to enhance aromatic ring activation for electrophilic reactions, while the propene chain may confer reactivity in polymerization or addition reactions .

Properties

IUPAC Name |

1-methyl-4-prop-2-enyl-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-6-12-8-7-11(3)13(10-12)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIKZMICPHKPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-n-propoxyphenyl)-1-propene typically involves the alkylation of 4-methylphenol with n-propyl bromide to form 4-methyl-3-n-propoxyphenol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired propene derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-n-propoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The propene group can be oxidized to form epoxides or diols.

Reduction: The double bond in the propene group can be reduced to form the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) for hydrogenation.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated alkanes.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(4-Methyl-3-n-propoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-n-propoxyphenyl)-1-propene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0)

- Structure : Phenyl ring with an isopropyl group at C2 and a propene chain.

- Molecular Weight: 160.26 g/mol (lower than the target due to absence of oxygen in substituents) .

1-(4-Methoxyphenyl)-3-(4-methylphenyl)-propenone (CAS N/A)

- Structure: Propenone backbone with methoxy (C4) and methyl (C4’) substituents.

- Key Differences :

1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one (CAS 898774-70-4)

Physical and Chemical Properties

| Compound | Molecular Formula | Key Substituents | Boiling Point (Estimated) | Reactivity Notes |

|---|---|---|---|---|

| 3-(4-Methyl-3-n-propoxyphenyl)-1-propene | C13H18O | 4-CH3, 3-OCH2CH2CH3 | ~250–280°C* | High electrophilic substitution activity |

| 3-(2-Isopropylphenyl)-1-propene | C12H16 | 2-CH(CH3)2 | ~180–200°C* | Steric hindrance limits ring reactivity |

| 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-propenone | C17H16O2 | 4-OCH3, 4’-CH3, ketone | >300°C | Ketone stabilizes structure; lower alkene reactivity |

| 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | C16H15ClO2 | 4-Cl, 3-OCH3, ketone | ~280–300°C | Chloro group reduces ring activation |

*Estimated based on analogous compounds .

Biological Activity

3-(4-Methyl-3-n-propoxyphenyl)-1-propene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propene moiety linked to a phenyl ring that contains both a methyl and a propoxy substituent. Its molecular formula is , and it exhibits unique structural features that contribute to its chemical properties and potential applications.

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action likely involves the disruption of bacterial cell membranes or interference with metabolic pathways, although specific targets have yet to be fully elucidated.

Table 1: Antimicrobial Activity Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and leukemia cancer cells.

The compound's anticancer activity is believed to involve several mechanisms:

- Induction of Apoptosis : It activates apoptotic pathways, leading to cell death.

- Inhibition of Cell Proliferation : Studies have demonstrated a reduction in the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication.

- Modulation of Signaling Pathways : It may affect signaling pathways involved in cell survival and proliferation, including the p38 MAPK pathway.

Table 2: Anticancer Activity Against Human Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| K562 (Leukemia) | 10 | Inhibition of PCNA |

| A549 (Lung Cancer) | 20 | Modulation of survival signaling |

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.

- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, the compound was tested against common pathogens. The results showed effective inhibition at varying concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.